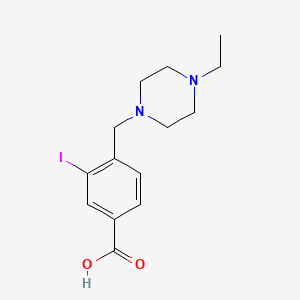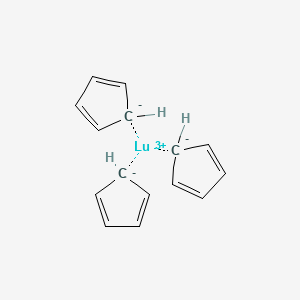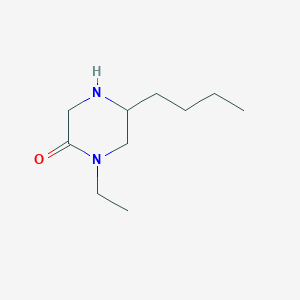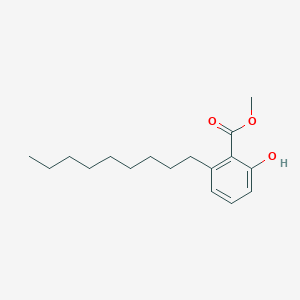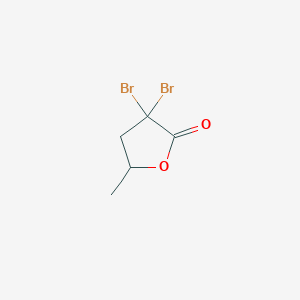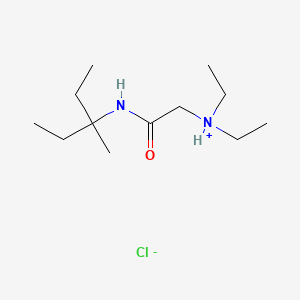
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate is a complex compound that belongs to the class of metal-organic frameworks (MOFs). These frameworks are formed by coordination bonds between metal ions and organic ligands. This particular compound incorporates cobalt(2+) ions and 4-pyridin-4-ylpyridine ligands, along with 5-aminobenzene-1,3-dicarboxylate as the organic linker. The hexahydrate form indicates the presence of six water molecules in the structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate typically involves the reaction of cobalt(2+) salts with 5-aminobenzene-1,3-dicarboxylate and 4-pyridin-4-ylpyridine under hydrothermal conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or water at elevated temperatures (usually around 120-180°C) for several hours to days. The resulting product is then cooled and filtered to obtain the crystalline MOF .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve precise control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. Automation and continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate can undergo various chemical reactions, including:
Oxidation: The amino group on the 5-aminobenzene-1,3-dicarboxylate can be oxidized to form nitro or other oxidized derivatives.
Reduction: The cobalt(2+) ions can be reduced to cobalt(0) or cobalt(1+) under suitable conditions.
Substitution: The ligands in the MOF can be substituted with other ligands, altering the framework’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.
Major Products
Oxidation: Nitro derivatives of 5-aminobenzene-1,3-dicarboxylate.
Reduction: Reduced forms of cobalt and modified organic linkers.
Substitution: New MOFs with different ligands and altered properties.
Aplicaciones Científicas De Investigación
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential in drug delivery systems, where the MOF can encapsulate and release therapeutic agents.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in gas storage and separation, particularly for capturing and storing gases like CO₂ and H₂.
Comparación Con Compuestos Similares
Similar Compounds
- 5-aminobenzene-1,3-dicarboxylate;zinc(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;copper(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;nickel(2+);4-pyridin-4-ylpyridine;hexahydrate
Uniqueness
The uniqueness of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate lies in its specific combination of cobalt(2+) ions and the 4-pyridin-4-ylpyridine ligand, which imparts distinct catalytic and adsorption properties. Compared to similar compounds with different metal ions, this compound may exhibit enhanced stability, reactivity, or selectivity in certain applications .
Propiedades
Fórmula molecular |
C26H30Co2N4O14 |
|---|---|
Peso molecular |
740.4 g/mol |
Nombre IUPAC |
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate |
InChI |
InChI=1S/C10H8N2.2C8H7NO4.2Co.6H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-6-2-4(7(10)11)1-5(3-6)8(12)13;;;;;;;;/h1-8H;2*1-3H,9H2,(H,10,11)(H,12,13);;;6*1H2/q;;;2*+2;;;;;;/p-4 |
Clave InChI |
YKIUAQWGDBDHNI-UHFFFAOYSA-J |
SMILES canónico |
C1=CN=CC=C1C2=CC=NC=C2.C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].O.O.O.O.O.O.[Co+2].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


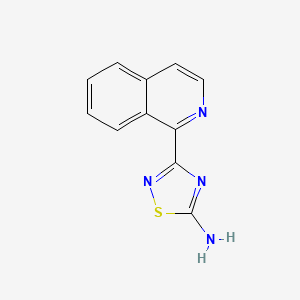

![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)


